molecular formula C7H7N3O3 B14853583 1-(3-Amino-5-nitropyridin-2-YL)ethanone

1-(3-Amino-5-nitropyridin-2-YL)ethanone

Cat. No.: B14853583
M. Wt: 181.15 g/mol
InChI Key: ICFHQUWMPJPAET-UHFFFAOYSA-N
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Description

1-(3-Amino-5-nitropyridin-2-YL)ethanone is a heterocyclic organic compound that contains both amino and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Amino-5-nitropyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-aminopyridine followed by acetylation. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the acetylation step involves acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-5-nitropyridin-2-YL)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-nitropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

1-(3-amino-5-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7N3O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,8H2,1H3

InChI Key

ICFHQUWMPJPAET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])N

Origin of Product

United States

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